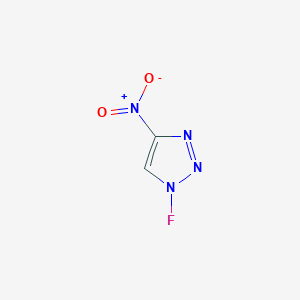
1-Fluoro-4-nitro-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-4-nitro-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a fluorine atom and a nitro group attached to the triazole ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-nitro-1H-1,2,3-triazole can be synthesized through various methods, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry.” This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods: Industrial production of this compound typically involves scalable synthesis techniques that ensure high yield and purity. One such method includes the use of commercially available starting materials, such as 4-nitrophenyl azide and fluorinated alkynes, followed by cycloaddition and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-4-nitro-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-4-nitro-1H-1,2,3-triazole has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-Fluoro-4-nitro-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . The presence of the fluorine and nitro groups enhances its binding affinity and specificity towards the target enzyme .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-4-nitro-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-Fluoro-4-nitro-1H-1,2,4-triazole: Similar in structure but differs in the position of the nitrogen atoms in the triazole ring.
This compound-5-carboxylic acid: Contains an additional carboxylic acid group, which imparts different chemical properties.
4-Nitro-1H-1,2,3-triazole: Lacks the fluorine substituent, resulting in different reactivity and applications.
The uniqueness of this compound lies in the combination of the fluorine and nitro groups, which confer distinct chemical properties and enhance its potential for various applications .
Eigenschaften
CAS-Nummer |
501682-32-2 |
|---|---|
Molekularformel |
C2HFN4O2 |
Molekulargewicht |
132.05 g/mol |
IUPAC-Name |
1-fluoro-4-nitrotriazole |
InChI |
InChI=1S/C2HFN4O2/c3-6-1-2(4-5-6)7(8)9/h1H |
InChI-Schlüssel |
PKVWDXWRLFMDMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=NN1F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


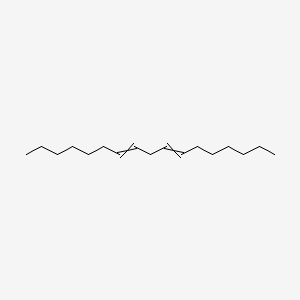
![4-{4-(3-Methylphenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14245440.png)
![2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride](/img/structure/B14245446.png)
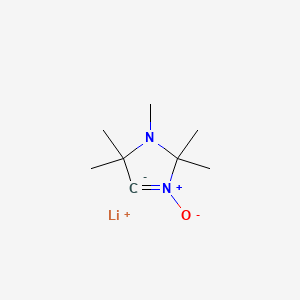
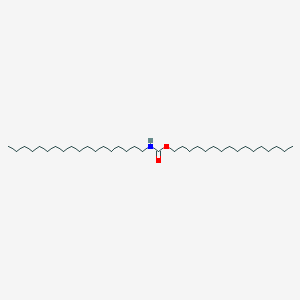


![4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol](/img/structure/B14245476.png)
![2-Propanol, 1,1,1-trifluoro-3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-](/img/structure/B14245486.png)

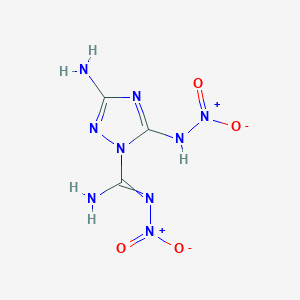
![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] butanoate](/img/structure/B14245501.png)
![2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile](/img/structure/B14245502.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14245505.png)
